1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-phenylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4S/c1-16-23-21(25(30)26-18-6-4-3-5-7-18)14-22(17-8-10-20(33-2)11-9-17)27-24(23)29(28-16)19-12-13-34(31,32)15-19/h3-11,14,19H,12-13,15H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFAILDRKRTGBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)NC4=CC=CC=C4)C5CCS(=O)(=O)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of the compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels. These channels play a crucial role in maintaining the resting membrane potential and controlling the cellular excitability.
Mode of Action
The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide acts as an activator of the GIRK channels. It interacts with these channels, leading to their opening and allowing potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell membrane, reducing the cell’s excitability.
Biochemical Pathways
The activation of GIRK channels by 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide affects the potassium ion homeostasis pathway. The increased potassium ion influx leads to hyperpolarization of the cell membrane, which can affect various downstream cellular processes, including neuronal signaling and heart rate regulation.
Pharmacokinetics
The compound has been evaluated in tier 1 dmpk (drug metabolism and pharmacokinetics) assays, indicating that it has been assessed for absorption, distribution, metabolism, and excretion (adme) properties. These properties impact the bioavailability of the compound, determining how much of the administered dose reaches the target site of action.
Result of Action
The activation of GIRK channels by 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide results in the hyperpolarization of the cell membrane. This reduces the cell’s excitability, which can have various molecular and cellular effects depending on the cell type. For example, in neurons, this could lead to decreased neuronal firing, while in cardiac cells, it could result in a slower heart rate.
Biologische Aktivität
1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential pharmacological applications. This compound is part of the pyrazolo[3,4-b]pyridine class, which is known for diverse biological activities, including anticancer and neuroprotective effects.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 468.57 g/mol. Its structure includes a dioxidotetrahydrothiophenyl moiety, a methoxyphenyl group, and a pyrazolopyridine core, contributing to its biological activity.
Table 1: Structural Features of the Compound
| Feature | Description |
|---|---|
| Molecular Formula | C25H23N4O4S |
| Molecular Weight | 468.57 g/mol |
| Core Structure | Pyrazolo[3,4-b]pyridine |
| Functional Groups | Dioxidotetrahydrothiophenyl, Methoxyphenyl |
Research indicates that this compound acts as a G protein-gated inwardly rectifying potassium (GIRK) channel activator . Activation of GIRK channels can modulate neuronal excitability and influence various physiological processes, making it a candidate for neurological disorders and other therapeutic applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. For instance, compounds similar to the one have demonstrated significant cytotoxicity against various cancer cell lines such as HeLa and MCF7. In vitro assays showed that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .
Table 2: Anticancer Activity Comparison
| Compound | Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|---|
| 9a | HeLa | 2.59 | Doxorubicin | 2.35 |
| 14g | MCF7 | 4.66 | Doxorubicin | 4.57 |
| 14g | HCT-116 | 1.98 | Doxorubicin | 2.11 |
In addition to cytotoxicity, these compounds have been observed to induce cell cycle arrest at various phases (S phase for HeLa cells and G2/M phase for MCF7 cells), suggesting a mechanism that disrupts cancer cell proliferation .
Neuroprotective Effects
The activation of GIRK channels by this compound may also confer neuroprotective effects. The modulation of neuronal excitability through GIRK channels can help in conditions such as epilepsy or neurodegenerative diseases by stabilizing neuronal activity and preventing excitotoxicity.
Case Studies
A study conducted on a series of pyrazolo[3,4-b]pyridine derivatives demonstrated their effectiveness against Mycobacterium tuberculosis (MTB). The findings suggested that modifications in the structure significantly impacted their biological activity, indicating the importance of the substituents on the pyrazolo[3,4-b]pyridine core for enhancing pharmacological properties .
Vergleich Mit ähnlichen Verbindungen
Compound A : N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS: 1005612-70-3)
- Structure : Shares the pyrazolo[3,4-b]pyridine core but lacks the sulfone group. Substituents include ethyl and methyl groups at positions 1 and 3, respectively.
- Molecular Weight : 374.4 g/mol (vs. higher for the target compound due to the sulfone and larger aryl groups).
- The ethyl group at position 1 may confer metabolic instability compared to the cyclic sulfone in the target compound .
Compound B : 5-(4-Methoxyphenyl)-3,8-diphenyl-N-[5-(4-chlorophenyl)-4-imino-7-(4-methoxyphenyl)pyrido[2,3-d]pyrimidin-3(4H)-yl]pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- Structure : Features a fused pyrrolo-thiazolo-pyrimidine system with a 4-methoxyphenyl group.
- Key Differences: The heterocyclic system differs significantly, but the 4-methoxyphenyl and carboxamide groups suggest overlapping hydrogen-bonding capabilities. The thiazolo ring (non-oxidized sulfur) may reduce oxidative stability compared to the sulfone in the target compound .
Functional Group Impact
Sulfone vs. Thioether/Sulfur-Containing Groups
- The sulfone group in the target compound is a strong hydrogen-bond acceptor, enhancing interactions with biological targets (e.g., enzymes or receptors).
- Synthetic Routes : The sulfone group is likely introduced via oxidation of a tetrahydrothiophene precursor, analogous to oxidofurazan synthesis methods . Thioethers in similar compounds (e.g., ) are typically formed via alkylation or nucleophilic substitution.
Pharmacological and Physical Properties
Melting Point and Solubility
- Compound C (): Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate has a melting point of 243–245°C. The target compound’s sulfone and carboxamide groups likely increase its melting point (>250°C) due to stronger intermolecular forces .
- Solubility: The sulfone and carboxamide groups improve water solubility compared to non-polar analogs like Compound A, which may require formulation aids for bioavailability.
Q & A
Basic: What synthetic strategies are recommended for constructing the pyrazolo[3,4-b]pyridine core of this compound?
Methodological Answer:
The pyrazolo[3,4-b]pyridine scaffold can be synthesized via cyclization reactions using Biginelli-like multicomponent reactions. For example, ethyl acetoacetate, substituted aldehydes, and thioureas can undergo a one-pot condensation to form intermediates, followed by cyclization with reagents like 3-amino-5-methylisoxazole (as demonstrated in analogous pyrazolo[3,4-c]pyridine syntheses) . Key parameters include solvent choice (e.g., THF/water mixtures for solubility control) and temperature optimization (60–80°C) to avoid side reactions. Purity is typically confirmed via column chromatography and NMR .
Basic: How can researchers characterize the sulfone group (1,1-dioxidotetrahydrothiophen-3-yl) in this compound?
Methodological Answer:
The sulfone group can be confirmed via FT-IR (asymmetric S=O stretching at ~1300–1350 cm⁻¹ and symmetric stretching at ~1140–1160 cm⁻¹) and ¹³C NMR (chemical shifts for sulfone-attached carbons at ~50–55 ppm) . X-ray crystallography (if crystals are obtainable) can resolve spatial orientation, as seen in structurally related pyridines . For purity, HPLC with a C18 column and acetonitrile/water gradient is recommended .
Basic: What solubility and stability considerations are critical for in vitro assays?
Methodological Answer:
The compound’s solubility in aqueous buffers is limited due to its hydrophobic aryl and pyrazolo groups. Use DMSO as a stock solvent (≤1% v/v in assays to avoid cytotoxicity). Stability studies (via LC-MS) should monitor degradation under physiological pH (7.4) and temperature (37°C) for 24–48 hours . The sulfone group may hydrolyze under strongly acidic/basic conditions; thus, neutral buffers are preferred .
Advanced: How can researchers design Structure-Activity Relationship (SAR) studies for analogs of this compound?
Methodological Answer:
Focus on three regions for SAR:
Sulfone substituent : Replace tetrahydrothiophene with other sulfone-containing heterocycles (e.g., morpholine sulfone) to assess steric effects.
4-Methoxyphenyl group : Synthesize analogs with electron-withdrawing (e.g., nitro) or donating (e.g., dimethylamino) substituents to probe electronic effects.
N-phenyl carboxamide : Introduce substituents (e.g., ortho-fluoro) to evaluate π-stacking interactions.
Use molecular docking (e.g., AutoDock Vina) to prioritize targets, followed by in vitro kinase profiling. Compare IC₅₀ values using ANOVA to identify significant trends .
Advanced: What experimental design principles apply to optimizing the cyclization step during synthesis?
Methodological Answer:
Employ Design of Experiments (DoE) to optimize cyclization yield. Key factors include:
- Temperature (50–100°C, central composite design)
- Catalyst loading (e.g., p-toluenesulfonic acid, 0.1–1.0 eq)
- Reaction time (2–24 hours).
Response surface methodology (RSM) can identify interactions between variables. For example, higher temperatures may reduce reaction time but increase byproduct formation. Validate models with triplicate runs and confirm via LC-MS .
Advanced: How should researchers address contradictions in biological activity data across different assay platforms?
Methodological Answer:
Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or cell-line-specific expression levels. Mitigation strategies:
Normalize data to positive controls (e.g., staurosporine for kinase inhibition).
Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
Perform meta-analysis of published data on analogous compounds to identify confounding variables (e.g., serum protein binding) . Statistical tools like Grubbs’ test can identify outliers .
Advanced: What analytical methods are suitable for quantifying trace impurities in bulk synthesis?
Methodological Answer:
For impurities <0.1%, use UPLC-MS/MS with a BEH C18 column (1.7 µm, 2.1 × 50 mm) and a gradient of 0.1% formic acid in water/acetonitrile. Compare retention times and MS² spectra against synthetic standards. For chiral impurities (e.g., from the tetrahydrothiophene ring), employ chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) . Quantitation limits (LOQ) should be validated per ICH Q2 guidelines.
Advanced: How can researchers validate target engagement in cellular models?
Methodological Answer:
Use cellular thermal shift assays (CETSA) to confirm target binding. Treat cells with the compound (1–10 µM), lyse, heat to 37–65°C, and quantify remaining target protein via Western blot. For kinase targets, phospho-flow cytometry can assess downstream signaling inhibition (e.g., p-ERK levels). Combine with siRNA knockdown to establish on-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
